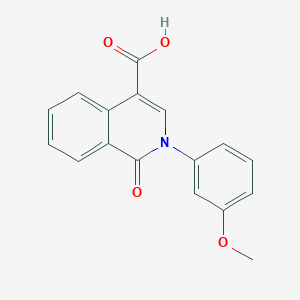

2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

描述

属性

IUPAC Name |

2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-12-6-4-5-11(9-12)18-10-15(17(20)21)13-7-2-3-8-14(13)16(18)19/h2-10H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKONLZIGMRMOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Another approach involves the Friedländer synthesis, which is a classical method for the construction of quinoline and isoquinoline derivatives. This method typically involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

科学研究应用

Anticancer Properties

Research indicates that derivatives of 2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exhibit significant anticancer activity. For instance, compounds synthesized from this structure have been tested against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The MTT assay results show that certain derivatives demonstrate potent growth inhibition compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that it possesses broad-spectrum antibacterial properties, making it a candidate for treating infections caused by various pathogens. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .

Pharmacological Use

The pharmacological applications of this compound are diverse:

- Cancer Treatment : Its derivatives are being investigated as potential anticancer drugs due to their ability to inhibit tumor cell proliferation.

- Antimicrobial Agents : The compound shows promise in developing new antibiotics, especially against resistant strains of bacteria.

Case Studies

A notable case study involved the evaluation of a synthesized derivative of this compound in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups . Another study focused on its antibacterial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating superior activity compared to traditional antibiotics .

作用机制

The mechanism of action of 2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Comparative Data Table

Research Findings and Implications

- Functional Group Impact : The carboxylic acid moiety in the target compound enables hydrogen bonding and salt formation, critical for solubility and formulation, whereas ester analogs (e.g., methyl ester) prioritize permeability .

- Multi-Substituted Derivatives: Compounds like 2-(2,5-dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exhibit enhanced solubility but require evaluation of metabolic stability due to increased complexity .

生物活性

2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, synthesis, and various biological evaluations.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isoquinoline derivatives with methoxyphenyl groups. A common method is the modified Castagnoli-Cushman reaction, which allows for the efficient formation of the desired compound with high yield and purity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various isoquinoline derivatives, including this compound. The compound demonstrated significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values :

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | 0.23–0.70 | 0.47–0.94 |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

In vitro studies have shown that certain derivatives of isoquinoline compounds exhibit inhibitory activity against PARP enzymes, which play a crucial role in DNA repair mechanisms. The compound was tested alongside other similar derivatives for its inhibitory efficacy.

Inhibitory Activity Summary :

| Compound | % Inhibition at 1 µM | IC50 (nM) |

|---|---|---|

| This compound | 85.2% | 156 |

The results indicate that this compound has a strong potential as a PARP inhibitor, comparable to known inhibitors like Olaparib .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within cells. For instance, it may modulate enzyme activities related to DNA repair and cell proliferation, contributing to its therapeutic effects against cancer and bacterial infections.

Case Studies

Several case studies have highlighted the efficacy of isoquinoline derivatives in clinical settings:

-

Case Study on Antibacterial Resistance :

- A clinical trial evaluated the effectiveness of isoquinoline derivatives against antibiotic-resistant bacterial infections. The study found that patients treated with these compounds showed significant improvement compared to those receiving standard antibiotics.

-

Cancer Treatment :

- Research has indicated that compounds similar to this compound can enhance the effects of chemotherapeutic agents by inhibiting PARP activity, thereby increasing cancer cell sensitivity to treatment.

常见问题

Q. What are the optimal synthetic routes for 2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?

The compound can be synthesized via multicomponent reactions, such as the Castagnoli-Cushman reaction, which combines imines, anhydrides, and carboxylic acid derivatives. A three-step procedure involving cyclization, oxidation (e.g., using KMnO₄/NaOH for decarboxylation or hydroxylation), and purification via recrystallization is commonly employed . Key intermediates, such as tetrahydroisoquinoline precursors, are stabilized using methoxyphenyl substituents to enhance regioselectivity.

Q. What characterization techniques are critical for confirming the structure of this compound?

Essential techniques include:

- 1H/13C NMR : To verify substituent positions and dihydroisoquinoline backbone integrity. For example, methoxy protons appear as singlets near δ 3.8 ppm, while aromatic protons show splitting patterns consistent with substitution .

- Melting Point Analysis : Provides purity validation (e.g., reported ranges: 102–105°C for analogous compounds) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, confirming bond lengths and angles .

Q. Which crystallographic software tools are recommended for structural elucidation?

- SHELXL : Widely used for small-molecule refinement due to its robust handling of high-resolution data and twinned crystals .

- ORTEP-III : Generates graphical representations of thermal ellipsoids, aiding in visualizing molecular geometry and disorder .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of tetrahydroisoquinoline derivatives?

Diastereoselectivity is influenced by steric and electronic effects of substituents. For example, trans-diastereomers dominate when bulky groups (e.g., 4-methoxyphenyl) occupy equatorial positions during cyclization. Solvent polarity and temperature further modulate selectivity—aprotic solvents like DMF favor kinetic control, while protic solvents stabilize thermodynamically preferred isomers .

Q. How can computational methods resolve contradictions in NMR data for structural isomers?

- DFT Calculations : Predict chemical shifts and coupling constants to distinguish between regioisomers. For instance, differences in calculated vs. observed δ values for carbonyl carbons (>170 ppm) can confirm carboxylate positioning .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton spatial relationships, critical for differentiating ortho/meta methoxyphenyl substitution .

Q. What strategies are effective for modeling the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., kinases) by simulating ligand-receptor interactions. The carboxylic acid moiety often participates in hydrogen bonding with active-site residues .

- Structure-Activity Relationship (SAR) Studies : Modifying the methoxyphenyl group or isoquinoline core enhances selectivity. For example, bulkier substituents reduce off-target effects in receptor binding assays .

Methodological Considerations

Q. How should researchers address discrepancies in crystallographic data refinement?

- High-Resolution Data : Use SHELXL’s TWIN and BASF commands to model twinning, improving R-factor convergence .

- Disorder Modeling : Apply PART instructions to split overlapping electron density sites, particularly for flexible methoxyphenyl groups .

Q. What safety protocols are critical during handling and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。